4-Methylene-3,4-dihydroisocoumarin 4-Methylene-3,4-dihydroisocoumarin
Brand Name: Vulcanchem
CAS No.: 92608-98-5
VCID: VC16382769
InChI: InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-5H,1,6H2
SMILES:
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

4-Methylene-3,4-dihydroisocoumarin

CAS No.: 92608-98-5

Cat. No.: VC16382769

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methylene-3,4-dihydroisocoumarin - 92608-98-5

Specification

CAS No. 92608-98-5
Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name 4-methylideneisochromen-1-one
Standard InChI InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-5H,1,6H2
Standard InChI Key AQOSSEMWSIJDOT-UHFFFAOYSA-N
Canonical SMILES C=C1COC(=O)C2=CC=CC=C12

Introduction

Chemical Identity and Structural Features

The IUPAC name for 4-methylene-3,4-dihydroisocoumarin is 4-methylideneisochromen-1-one, reflecting its bicyclic lactone structure . Key spectroscopic data include a molecular weight of 160.17 g/mol and a SMILES notation of C=C1COC(=O)C2=CC=CC=C12, which highlights the methylene group bridging the lactone oxygen and the aromatic ring . X-ray crystallography and NMR studies of related dihydroisocoumarins confirm that the methylene substituent induces planarity in the lactone ring, enhancing conjugation with the aromatic system and influencing reactivity .

Synthetic Pathways and Methodological Advances

Bromocyclization of Styrene-Type Carboxylic Acids

A seminal approach involves the enantioselective bromocyclization of styrene-type carboxylic acids using amino-thiocarbamate catalysts. This method, reported by Pan et al., achieves 3-bromo-3,4-dihydroisocoumarins with up to 90% yield and 95:5 enantiomeric ratio (er) . While this pathway primarily targets brominated derivatives, the intermediate bromolactones can undergo dehydrohalogenation to introduce the methylene group. For instance, treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 60°C eliminates HBr, yielding the methylene-substituted product .

Asymmetric Hydroformylation and Lactonization

A 2019 study demonstrated the synthesis of 4-methyl-3,4-dihydroisocoumarin via rhodium-catalyzed asymmetric hydroformylation of ethyl 2-vinylbenzoate . Although this method targets the methyl analog, substituting the vinyl precursor with propargyl derivatives could enable access to the methylene variant. Key conditions include:

  • Catalyst: Rh(acac)(CO)₂ with (R,R,R,R)-BIBOP ligand (0.5–0.6 mol%)

  • Pressure: 15 bar CO/5 bar H₂ at 60°C

  • Post-reduction: NaBH₄-mediated lactonization (90% yield, 95.1:4.9 er)

Ring-Contraction Rearrangement

Iodine(III)-mediated reactions offer an alternative route. Meng et al. described a ring-contraction rearrangement of iodonium intermediates derived from ortho-alkynylbenzoates, producing 3-substituted phthalides and isochromanones . Adapting this protocol with propargyl ethers could generate 4-methylene-3,4-dihydroisocoumarin through a similar halogenative cyclization mechanism.

Biological and Industrial Relevance

Agrochemical Applications

Chinese patent CN101062926B discloses dihydroisocoumarin derivatives with 2,3-dichlorophenyl or 3,5-difluorophenyl groups as potent herbicides and insecticides . The methylene variant’s electron-deficient lactone ring could enhance binding to acetylcholinesterase or GABA receptors, meriting further investigation.

Recent Advances and Future Directions

Recent work emphasizes enantioselective synthesis and diversification:

  • Catalyst Design: Chiral phosphine oxide–Sc(OTf)₃ complexes enable bromoaminocyclization of carbamates, yielding spiro-dihydroisocoumarins with >90% ee .

  • Dynamic Kinetic Resolution: Mangas-Sánchez et al. achieved one-pot synthesis of enantiopure derivatives via enzymatic reductive processes (ee >99%) .

Future research should prioritize:

  • Stereocontrol: Developing C4-methylene-specific asymmetric catalysts.

  • SAR Studies: Correlating substituent effects with bioactivity.

  • Green Chemistry: Transitioning to photocatalyzed or electrochemical methods to reduce metal usage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator